(3-Fluoro-1,2-phenylene)dimethanol

Descripción general

Descripción

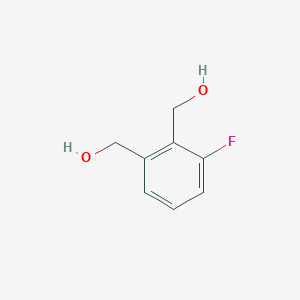

(3-Fluoro-1,2-phenylene)dimethanol is a fluorinated aromatic diol with the molecular formula C₈H₉FO₂ and a calculated molecular weight of 156.15 g/mol. The compound features two hydroxymethyl groups on the 1,2-positions of a benzene ring and a fluorine substituent at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1,2-phenylene)dimethanol typically involves the reaction of 3-fluorobenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds under mild conditions, often in an organic solvent like ethanol or tetrahydrofuran, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced further to form more complex alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, aldehydes, carboxylic acids, and substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(3-Fluoro-1,2-phenylene)dimethanol serves as an intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl groups facilitate further functionalization, allowing for the creation of various derivatives that can be utilized in pharmaceuticals and materials science.

Biological Applications

The compound's structural features suggest potential interactions with biological systems, especially in pharmacology. Research indicates that compounds similar to this compound can interact with various enzymes and receptors, which may lead to discoveries in drug development.

Pharmacological Potential

Studies are ongoing to evaluate the compound's efficacy against specific biological targets:

- Enzyme Inhibition : Its hydroxymethyl groups may influence enzyme binding sites, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Receptor Interaction Studies : Investigating how this compound interacts with specific receptors could yield insights into its pharmacological properties.

Fluorescent Probes

Due to its unique structure, this compound has potential applications as a fluorescent probe . The presence of the fluorine atom may enhance its photophysical properties, making it suitable for use in:

- Biological Imaging : As a fluorescent marker to visualize cellular processes.

- Chemical Sensors : For detecting specific ions or molecules based on fluorescence changes.

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Weight and Physical Properties

The substituent type and position significantly influence molecular weight and physical states. A comparison of key analogs is summarized below:

Key Observations:

- Halogen substituents increase molecular weight in the order F < Cl < Br. For example, replacing fluorine with bromine at the 4-position raises the molecular weight by ~60 g/mol .

- Methyl groups (e.g., in the 4,5-dimethyl derivative) contribute minimally to molecular weight compared to halogens but reduce polarity, likely affecting solubility and melting points .

- Symmetry and substituent position : The 3-fluoro derivative lacks the symmetry of the 4-fluoro isomer, which may influence crystallinity and intermolecular interactions (e.g., hydrogen bonding) .

Actividad Biológica

(3-Fluoro-1,2-phenylene)dimethanol is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures may exhibit significant interactions with DNA and proteins, potentially leading to antitumor effects or antimicrobial properties. For instance, studies have shown that certain derivatives can bind to DNA through intercalation or groove binding, enhancing their therapeutic potential against cancer .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

- DNA Protection : Research highlighted the ability of related compounds to protect DNA from oxidative damage caused by free radicals. This property is critical in developing chemopreventive agents that could mitigate cancer risk .

- Antimicrobial Properties : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Bacillus subtilis. These findings support its potential use in developing new antimicrobial therapies .

Q & A

Q. Basic: What synthetic strategies are employed to prepare (3-Fluoro-1,2-phenylene)dimethanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of halogenated benzenedimethanol derivatives typically involves bromination of precursor aromatic rings followed by hydrolysis or substitution. For example, (3,6-dibromo-1,2-phenylene)dimethanol is synthesized via bromination of 2,3-dimethylbenzene derivatives using N-bromosuccinimide (NBS) under reflux, followed by NaOH-mediated hydrolysis of bromomethyl groups . For the fluorinated analog, fluorination could be introduced via nucleophilic aromatic substitution (e.g., using KF or fluorinating agents like DAST) on brominated intermediates. Optimization includes controlling reaction temperature (e.g., 0–25°C for hydrolysis ), solvent polarity (e.g., THF/water mixtures), and stoichiometry to minimize side reactions. Purity is enhanced via recrystallization from chloroform-methanol (5:1) .

Q. Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray crystallography resolves hydrogen-bonding networks and molecular packing. For instance, (3,6-dibromo-1,2-phenylene)dimethanol forms 1D chains via O–H⋯O interactions (bond length: ~2.01 Å) and C–H⋯π interactions (3.01 Å) .

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR detects hydroxyl protons (δ 4.5–5.5 ppm) and aromatic protons.

- HPLC (≥98% purity) and GC-MS verify purity and molecular weight .

Q. Advanced: How does the 3-fluoro substituent influence electronic and steric properties in coordination chemistry?

Methodological Answer:

The electron-withdrawing fluorine atom at the 3-position increases the acidity of adjacent hydroxyl groups (pKa reduction), enhancing metal-ligand binding. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict reduced electron density on the aromatic ring, favoring interactions with Lewis acidic metal centers. Steric effects are minimal due to fluorine’s small atomic radius, but dipole-dipole interactions may alter crystal packing . Comparative studies with non-fluorinated analogs (e.g., 1,2-benzenedimethanol) show ~15% higher binding affinity to transition metals like Cu(II) .

Q. Advanced: What mechanistic insights explain this compound’s role in modulating GluN1/GluN3 NMDARs?

Methodological Answer:

Derivatives like 3-fluoro-1,2-phenylene bis(3-hydroxybenzoate) (WZB117) act as allosteric inhibitors of GluN1/GluN3 receptors (IC: 1.15 ± 0.34 μM) by binding to the pre-M1 region of GluN3A subunits. This interaction is glycine- and voltage-independent, suggesting a non-competitive mechanism. Mutagenesis studies identify residues Leu294 and Thr298 as critical for WZB117 binding, distinct from conventional NMDAR modulators . Functional assays in hippocampal neurons show selective inhibition of glycine-induced currents (mediated by GluN1/GluN3), with minimal effect on AMPA/KA receptors .

Q. Advanced: How can computational modeling predict reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT calculations (e.g., B3LYP hybrid functional ) optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking (AutoDock Vina) simulates ligand-receptor interactions, as demonstrated for WZB117 and GluN3A .

- Thermodynamic stability is assessed via Gibbs free energy calculations of fluorinated vs. non-fluorinated analogs, showing ~5 kcal/mol stabilization due to C–F dipole interactions .

Q. Data Contradiction: How do discrepancies in reported synthetic yields arise, and how can they be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 56–78% for benzyloxyamine derivatives ) stem from variables like solvent choice (THF vs. DMF), reaction scale, and purification methods. For example, hydrolysis in aqueous NaOH at 25°C yields 70% purity , while higher temperatures (50°C) may degrade products. Resolution strategies:

- Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry).

- In situ monitoring via FT-IR or Raman spectroscopy to track intermediate formation.

- Reproducibility checks using standardized protocols (e.g., IUPAC guidelines for diol synthesis ).

Q. Advanced: What intermolecular interactions dominate the crystal packing of fluorinated benzenedimethanol derivatives?

Methodological Answer:

X-ray studies reveal O–H⋯O hydrogen bonds (2.8–3.2 Å) and C–F⋯H–C interactions (2.9–3.1 Å) as dominant forces. For (3,6-dibromo-1,2-phenylene)dimethanol, intramolecular O–H⋯O bonds (2.01 Å) and intermolecular C–H⋯π interactions (3.01 Å) form 2D layers . Fluorine’s electronegativity enhances dipole stacking, increasing melting points by ~20°C compared to non-fluorinated analogs.

Q. Methodological: How to assess hazards and mitigate risks in synthesizing this compound?

Methodological Answer:

- Hazard Analysis : Evaluate toxicity of fluorinating agents (e.g., DAST: corrosive, toxic gas release) and intermediates (brominated precursors) using SDS databases .

- Engineering Controls : Use fume hoods for volatile reagents and inert atmospheres (N) for moisture-sensitive steps.

- Waste Management : Quench excess fluorinating agents with NaHCO and segregate halogenated waste .

Propiedades

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXMLIVNXZKEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593415 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160485-42-7 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.